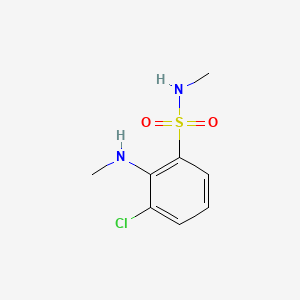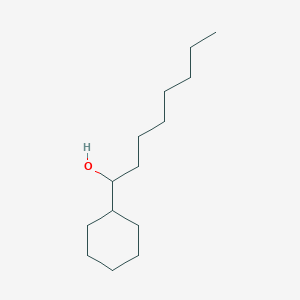![molecular formula C14H17NO4 B15297412 (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid](/img/structure/B15297412.png)
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid is a chiral compound with a specific stereochemistry at the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the cyclobutyl ring: The cyclobutyl ring is introduced through a cyclization reaction, often involving a suitable precursor such as a cyclobutyl halide.
Introduction of the acetic acid moiety: The acetic acid group is introduced via a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.
Deprotection of the amine group: The Cbz group is removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance the efficiency and sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound is used in studies involving enzyme inhibition, protein-ligand interactions, and metabolic pathways.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact with specific active sites without undergoing unwanted reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid
- (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclopentylacetic acid
- (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclohexylacetic acid
Uniqueness
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid is unique due to its cyclobutyl ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds with different ring sizes.
Eigenschaften
Molekularformel |
C14H17NO4 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
(2S)-2-cyclobutyl-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12(11-7-4-8-11)15-14(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,18)(H,16,17)/t12-/m0/s1 |
InChI-Schlüssel |
NRKFWZGMZQGGHZ-LBPRGKRZSA-N |
Isomerische SMILES |
C1CC(C1)[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1CC(C1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate](/img/structure/B15297331.png)
![[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid](/img/structure/B15297339.png)
![Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15297340.png)
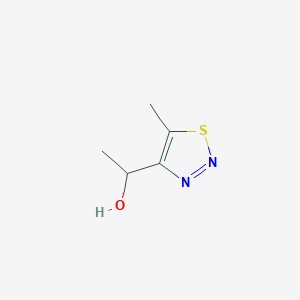
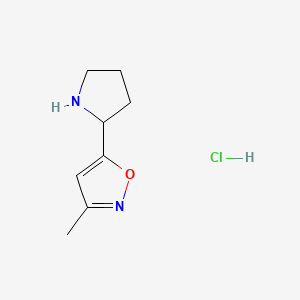
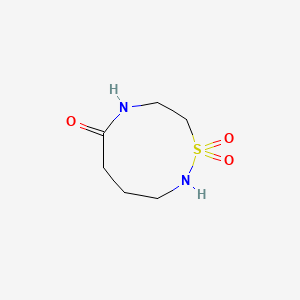
![6-(4-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B15297371.png)
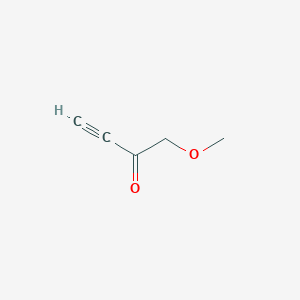
![1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B15297394.png)
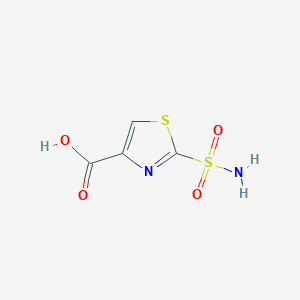
![2-[3-(3-Methoxyphenyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;dihydrochloride](/img/structure/B15297426.png)
